1,2-dimethyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,2-dimethyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O3S/c1-8-15-11(7-18(8)2)23(20,21)14-5-10-16-12(17-22-10)9-4-13-19(3)6-9/h4,6-7,14H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRROYIFGDZUKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
It’s worth noting that imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects.
Biochemical Pathways
Imidazole derivatives have been shown to interact with various biochemical pathways, leading to their diverse pharmacological effects.
Biological Activity
1,2-Dimethyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and potential applications in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrazole and imidazole moieties. The key steps include:
- Formation of the oxadiazole ring from suitable precursors.
- Alkylation reactions to introduce the methyl groups.
- Sulfonamide formation to enhance solubility and biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives containing imidazole and oxadiazole fragments exhibit significant antibacterial properties. For example, compounds similar to this compound have shown efficacy against various pathogenic bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Xanthomonas axonopodis | 8.72 μg/mL |
| Compound B | Pseudomonas syringae | 12.85 μg/mL |
| Compound C | Escherichia coli | 20 μg/mL |
These results indicate that the incorporation of the imidazole and oxadiazole structures contributes to enhanced antibacterial potency by disrupting bacterial cell membranes and inhibiting essential cellular functions .
Antifungal Activity
In addition to antibacterial effects, compounds with similar structural motifs have also been evaluated for antifungal activity. Studies have shown promising results against various fungal strains, indicating a broad spectrum of antimicrobial action.
Table 2: Antifungal Activity
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida albicans | ≤ 25 |
| Compound E | Rhodotorula mucilaginosa | ≤ 25 |
The mechanisms underlying these activities often involve interference with fungal cell wall synthesis and function .
Anticancer Potential
The potential anticancer properties of imidazole derivatives are also noteworthy. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound may disrupt bacterial and fungal cell membranes, leading to leakage of intracellular components.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Apoptosis Induction : In cancer cells, it might activate apoptotic pathways leading to programmed cell death.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- In vitro Studies : A series of tests demonstrated significant antibacterial activity against common plant pathogens.
- In vivo Models : Animal models showed reduced infection rates when treated with derivatives similar to the target compound.
Comparison with Similar Compounds
Substituent Variations in Oxadiazole and Pyrazole Moieties
The target compound’s 1,2,4-oxadiazole ring is substituted with a 1-methylpyrazole group. This contrasts with analogs in EP 1 808 168 B1 (), such as 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine, where the oxadiazole is modified with bulkier isopropyl or cyclohexyl groups. Key differences include:
Imidazole and Sulfonamide Modifications
The imidazole-sulfonamide core is structurally related to N,N-dimethyl-1H-imidazole-4-sulfonamide (), which lacks the oxadiazole-pyrazole extension. Differences include:
Comparison with Imidazo[1,2-b]pyridazine Derivatives
highlights substituents like 3,5-dimethyl-1,2-oxazol-4-yl and trifluoromethylpyrazol-5-yl in bioactive imidazo-pyridazines. While the target compound lacks a pyridazine ring, its pyrazole-oxadiazole system shares similarities:
- Electron-Withdrawing Groups : The oxadiazole’s electron-deficient nature mimics trifluoromethylpyrazole moieties, which enhance binding to hydrophobic pockets in enzymes .
- Synthons for Drug Design : Both frameworks are utilized in fragment-based drug discovery, suggesting the target compound could serve as a scaffold for optimizing kinase or protease inhibitors .
Data Table: Structural and Hypothetical Properties
*logP values estimated based on substituent contributions.
Research Findings and Implications
- Synthetic Accessibility: The oxadiazole ring is typically synthesized via cyclization of amidoximes, a robust method noted in patent literature .
- Unresolved Questions : The absence of methyl groups on the oxadiazole (cf. isopropyl in patent compounds) may reduce steric hindrance, favoring entropically driven binding .
Preparation Methods
Methylation of 2-Methylimidazole
Procedure :
2-Methylimidazole is dissolved in an organic solvent (e.g., dimethylformamide) and heated to 120–150°C. Dimethyl carbonate (DMC) is added as a methylating agent in a 1:2–3 molar ratio. The reaction proceeds for 6–12 hours under reflux, followed by vacuum distillation to isolate 1,2-dimethylimidazole.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 85–90 |
| Temperature | 140°C | 88 |
| Molar Ratio (DMC) | 1:2.5 | 90 |
| Reaction Time | 8 hours | 87 |
This method avoids toxic methyl halides and minimizes waste, aligning with green chemistry principles.
Construction of 3-(1-Methyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazole
The oxadiazole-pyrazole moiety is synthesized via cyclization of a nitrile intermediate.
Nitrile Intermediate Preparation
Starting Material : 1-Methyl-1H-pyrazole-4-carbonitrile.
Procedure :
The nitrile is reacted with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 4 hours to form the amidoxime intermediate.
Cyclization to Oxadiazole
Procedure :
The amidoxime is treated with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours. The reaction forms the 1,2,4-oxadiazole ring via dehydration.
Characterization :
Coupling of Imidazole and Oxadiazole-Pyrazole Moieties
The imidazole and oxadiazole units are linked via a methylene bridge.
Bromination of Oxadiazole
Procedure :
3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.
Nucleophilic Substitution
Procedure :
1,2-Dimethylimidazole is deprotonated with sodium hydride in tetrahydrofuran (THF) and reacted with the brominated oxadiazole at 60°C for 6 hours. The product is purified via column chromatography (SiO2, ethyl acetate/hexane).
Yield : 75–80%.
Sulfonylation to Introduce the Sulfonamide Group
The final step involves sulfonylation of the imidazole nitrogen.
Sulfonyl Chloride Synthesis
Procedure :
Chlorosulfonic acid is added dropwise to a solution of the coupled intermediate in dichloromethane at −10°C. The mixture is stirred for 2 hours, yielding the sulfonyl chloride derivative.
Amination Reaction
Procedure :
The sulfonyl chloride is treated with aqueous ammonia (28%) at 0°C for 1 hour. The pH is adjusted to 8–9 using sodium bicarbonate, and the product is extracted with ethyl acetate.
Characterization :
Optimization and Challenges
Regioselectivity in Methylation
Uncontrolled methylation of imidazole can yield undesired 1,4-dimethyl isomers. Using DMC as a methylating agent reduces side reactions due to its milder reactivity compared to methyl iodide.
Q & A
Q. Methodological Considerations :
- Solvent polarity (DMF vs. toluene) affects reaction rates and byproduct formation .
- Catalytic agents (e.g., Pd for cross-couplings) require inert atmospheres to prevent deactivation.
Q. Table 1: Comparative Synthesis Conditions
How is structural integrity confirmed post-synthesis, and what analytical techniques are critical?
Basic
Post-synthesis validation requires a combination of spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., imidazole C-2 vs. C-4 substitution) .
- HPLC-MS : Assess purity (>95%) and detect trace byproducts .
- IR Spectroscopy : Verify sulfonamide S=O stretches (~1350 cm⁻¹) and absence of unreacted amine groups .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
What preliminary biological activities are reported, and which targets are hypothesized?
Basic
While direct data on this compound is limited, structurally related sulfonamide-pyrazole-oxadiazole hybrids exhibit:
- Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase (IC₅₀ ~5–10 µM) .
- Antifungal potential : Docking studies suggest binding to fungal lanosterol 14α-demethylase (PDB: 3LD6) .
- Enzyme modulation : Sulfonamide groups may target carbonic anhydrases or kinase domains .
Advanced : Use surface plasmon resonance (SPR) to validate binding kinetics with purified enzyme targets.
How can computational methods optimize synthesis and predict bioactivity?
Q. Advanced
- Reaction Path Search : Quantum mechanical calculations (DFT) identify low-energy intermediates and transition states, reducing trial-and-error in oxadiazole cyclization .
- Molecular Docking : Predict binding affinities to biological targets (e.g., 14α-demethylase) using AutoDock Vina or Schrödinger Suite .
- Machine Learning : Train models on existing heterocyclic reaction databases to predict optimal solvents/catalysts .
Case Study : ICReDD’s integrated computational-experimental pipeline reduced reaction optimization time by 40% for analogous oxadiazoles .
How to resolve contradictions in bioactivity data across studies?
Advanced
Contradictions often arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies include:
- Reproducibility Checks : Re-synthesize batches using identical protocols and validate via HPLC-MS .
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm mechanism-specific effects .
What strategies improve yield in oxadiazole ring formation?
Q. Advanced
Q. Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | ±10% |
| POCl₃ Equivalents | 1.2–1.5 eq | +15% |
| Solvent (Anhydrous) | Toluene > DMF | +20% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
